Journal Name:Trends in Chemistry
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Trends in Chemistry ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1007/s11144-023-02447-3
In this contribution, the formation and growth of coke and its consequences on the mordenite catalyst were investigated on microbalance, through the transformation of propene at 350 °C. The kinetic results revealed that a higher initial coking activity leads to faster initial deactivation and there is a proportionality between the rate of coke formation and the rate of its deactivation. The increase of propene pressure supports the rate of coke formation rather than its growth to heavier and more aromatic molecules. This self-deactivation results from the inhibition of Brønsted acid sites predominantly by pore blockage. Combining the residual acidity and coke composition data makes it possible to estimate the contribution of pore blocking and site poisoning. These two deactivation modes are related and occur simultaneously.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1007/s11144-023-02437-5
In the present study, MgAl2O4 carriers were synthesized by the alcohol-heating method, and the effects of Pt loading and Pt/Pd molar ratio on decalin dehydrogenation activity were investigated systematically. The results showed that the size of Pt nanoparticle in the Pt/MgAl2O4 catalysts was closely related to the Pt loading and the optimum Pt loading was 3 wt% in the decalin dehydrogenation. The PtPd bimetallic catalyst with a Pt/Pd molar ratio of 4:1 generated moderate interactions and enhanced the catalytic performance. The superior catalytic performance of the 1 wt% Pt4Pd1/MgAl2O4 catalyst was mainly due to the synergistic effect of bimetallic Pt–Pd nanoparticles.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1007/s11144-023-02401-3
Sulfated TiO2 nanowires (STNW) were prepared by molten salt method from anatase TiO2 followed by sulfatation using ammonium sulfate precursor. The phases, morphologies, surface properties and acidity of the STNW were characterized using X-ray powder diffraction (XRD), scanning electron microscope-energy dispersive X-ray (SEM–EDX), nitrogen physisorption, and temperature-programmed desorption of ammonia (NH3-TPD), respectively. STNW has a rutile structure and shows a needle-like one-dimensional (1D) nanowires morphology with mean crystal size calculated from Scherrer equation was 53.35 nm. The catalytic activity of the as-prepared STNW for esterification of waste cooking oil (WCO) was performed in comparison to sulfated anatase TiO2 (STA). The STNW catalyst exhibited higher conversion and yield compared to STA. Moreover, the reaction rate of STNW catalyst was 1.3 times higher than STA although the total acidity of STNW catalyst was slightly lower than STA. The superior catalytic activity of STNW was corresponds to its higher temperature acid sites of STNW compared to STA, indicating a super acidity of the catalyst. The optimum reaction conditions of 3 h reaction time, 1:26 molar ratio of WCO to methanol, 3 wt% catalyst loading to WCO and 65 °C reaction temperature give the catalytic conversion of 99.5%. The result implies that STNW act as promising acidic heterogenous catalyst for the esterification of free fatty acids with good reusability.Graphical abstract
Trends in Chemistry ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1007/s11144-023-02414-y
The multi-factorial analysis was carried out for the alkylation reaction of isobutene/2-butene with response surface methodology (RSM), and a quadratic model was developed. The reaction conditions optimized by the quadratic model were obtained as follows: reaction time of 7 min, reaction temperature of 5 °C, and stirring speed of 1500 rpm. The relative error between the estimated value (76.72%) and the experimental value (77.47%) of the selectivity of TMPs was 0.98% under such reaction condition. The model well represents the correlation between the selectivity of TMPs with the reaction time, reaction temperature and stirring speed. The kinetic model for the alkylation reaction of isobutene/2-butene was developed according to the classical carbonium ion mechanism, where the catalyst was sulfuric acid. The kinetic parameters were fitted with nonlinear least squares to obtain reasonable rate constants and confidence intervals. The activation energies and pre-exponential factors calculated from the Arrhenius relationships, where the activation energy of the main reaction was 16.03 kJ/mol, and the activation energies of other side reactions ranged from − 62.59 to 59.94 kJ/mol.Graphical abstract
Trends in Chemistry ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1007/s11144-023-02441-9
Co(II) cobalamin (Co(IICbl) is easily oxidized to Co(III) by a variety of oxidizing agents; with hydrogen peroxide, this reaction entails oxygenation of the corrin ring to species known as stable yellow corrinoids (SYC), as described by Makarov and co-workers. Reported here is a stopped-flow UV–Vis analysis of the initial steps of the Co(II)Cbl with hydrogen peroxide, prior to formation of SYC. The earliest recorded spectra in this reaction, 2 ms after mixing, consist of a mixture of Co(II) and Co(III)-aqua cobalamin. Direct formation of SYC is observed from this stage, with no evidence of inner-sphere interaction between Co(II) and the oxidant, hydrogen peroxide. Outer-sphere monoelectronic oxidation of Co(II) by H2O2 with concerted formation of a hydroxyl radical is therefore proposed as the source of subsequent SYC formation.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-05-02 , DOI: 10.1007/s11144-023-02405-z
The effect of pore size on the Fischer–Tropsch synthesis (FTS) was investigated over well-defined uniform pore-structure (WDUPS) catalysts. From the characterization results, the pore size rarely affected the nature of Fe2O3 supported on WDUPS catalysts. It could effectively avert the intrinsic catalytic performance variations among the various catalysts, which might cause some ambiguousness in inspecting the pore size effects on FTS. Given the reaction results, interestingly, the formation of ethylene and propylene, especially ethylene, would be notably apt to occur in a large pore, but C4 olefin/alkane ratio surprisedly decreased. The heavy hydrocarbons might not be always favored to generate in large pores. Moreover, the catalytic performance of the conventional catalysts was greatly different from that of the WDUPS catalyst, even though they were with similar average pore sizes. Owing to the well-defined uniform pore-structure and the similar nature of iron oxide, the WDUPS catalyst is more advantageous in studying the pore size effects on the catalytic behaviors than that on conventional catalysts. Briefly, the pore size effects on the catalytic behaviors obtained in this work are more reliable than those obtained before by using conventional catalysts with a random network porous structure.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-04-03 , DOI: 10.1007/s11144-023-02402-2
In the present study, a visible-light active nanosized Bi2MoO6 was prepared by a continuous flow method. The synthesized nanomaterials were characterized by powder X-ray diffraction (PXRD), scanning electron microscope (SEM) coupled with energy dispersive spectroscopy (EDS), UV–visible analysis, Fourier transform infrared spectroscopy (FTIR), and zero-point charge (pHZPC). The band gap energy of the photocatalyst was found to be 2.81 eV, which shows it is a visible light active material. The prepared catalyst was applied for the photocatalytic degradation of a harmful organic pollutant, 4-Nitrophenol (4-NP), under the irradiation of visible light, and its photodegradation was enhanced by hydrogen peroxide. Furthermore, photo-degradation efficiency was optimized by a statistical method, considering critical process parameters such as concentration of 4-NP, pH, temperature, catalyst loading, and time. The maximum photocatalytic activity was achieved when experimental parameters such as pH were maintained at about 7.0 and catalyst dosage, H2O2 concentration, and 4-NP concentration were 1 g/L, 0.025 mol/L, and 10 mg/L, respectively, at 35 °C. The maximum photodegradation was 93% and it was majorly governed by the participation of the OH· radical. The pseudo-first order reaction kinetics was evaluated and fitted for the degradation of 4-NP. Furthermore, a possible mechanism based on the generation of electron holes for 4-NP degradation has also been proposed in the present work. This method is found to be efficient, environmentally friendly, and free of toxic materials.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1007/s11144-023-02439-3
A novel series of SO42−/ZnAl2O4–ZrO2 composite solid acids for efficient synthesis of green biodiesel via the typical esterification reaction of oleic acid with methanol were prepared by a simple sol–gel-impregnation method. Their structures and acid properties were studied by means of XRD, FE-SEM, TG, NH3-TPD, XPS, FT-IR, NH3 adsorption FT-IR spectra and acid–base titration. The experimental results revealed that the addition of ZnAl2O4 was successfully achieved to stabilize the active tetragonal phase of ZrO2 in SO42−/ZnAl2O4–ZrO2 composite solid acids. Both ZnAl2O4 and ZrO2 acted as active components and participated in the formation of active acid center structure for SO42−/ZnAl2O4–ZrO2 composite solid acids. As a result, the comprehensive acidic properties of SO42−/ZnAl2O4–ZrO2 composite solid acids were effectively regulated by the mass ratio of ZnAl2O4 to ZrO2. Among them, SO42−/ZnAl2O4–ZrO2 (8:2) exhibited the highest catalytic activity and the better reusability in the esterification reaction of oleic acid with methanol, which might be ascribed to its supreme number of acid sites, its excellent structural stability and its better stability of the surface active sites. The kinetic and thermodynamic analysis demonstrated that SO42−/ZnAl2O4–ZrO2 (8:2) composite solid acid could effectively catalyze the synthesis of green biodiesel because of its relatively lower values of activation energy in the esterification reaction of oleic acid with methanol. The inevitable loss of sulfate species on the surface of SO42−/ZnAl2O4–ZrO2 (8:2) might be one of the major reasons for its slight deactivation during acid catalyzed esterification reaction.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1007/s11144-023-02433-9
Potassium hydroxide (KOH) immobilized on rapana shells-based anorthite (ART) and waste coal fly ash (CFA) was investigated as a catalyst (KOH/ART and KOH/CFA) for sunflower oil methanolysis (biodiesel production) for the first time. A number of physicochemical methods such as SBET, XRD, FT-IR, UV–vis, XPS, SEM, TEM and TPD-CO2 have been used for characterization of KOH/ART and KOH/CFA catalysts. Important kinetic parameters (rate constant, activation energy, pre-exponential factor) and thermodynamic functions (enthalpy, entropy and Gibbs free energy) for the reaction of biodiesel production were also evaluated. In addition, a plausible reaction mechanism has been offered. Textural and surface measurements revealed the presence of dispersed alkaline particles (KNaCO3, K2CO3, [Ca,K,Na][Al,Si]4O8, K4.04Ca0.66Na0.34Al5.7Si10.3O32) on KOH/ART and KOH/CFA surface due to strong active phase-support interaction. As a result, higher basicity and catalytic performance for KOH/ART with respect to KOH/CFA in the process of sunflower oil methanolysis has been established.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-05-31 , DOI: 10.1007/s11144-023-02430-y
This work reported the effect of the addition of titanium on photocatalyst based on layered double hydroxide using a conventional method and then calcined at 700 °C. The characterization of the prepared LDH and the mixed oxide were carried out with X-ray diffraction (XRD), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDS), specific surface area by N2 physisorption (BET), Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS) and pHPZC analysis. The catalyst has a small particle size with a specific surface area of more than 23 m2/g and a valence band edge of 3.35 eV. The photoactivity of the catalyst was evaluated in the photodegradation of 2- [4- (2-methylpropyl) phenyl] propanoic acid (Ibuprofen). The catalyst as a mixture of ZnO–Al2O3–TiO2 (ZnAlTi) obtained a photodegradation of 95% after 210 min of exposure to UV radiation (λ = 254 nm). The catalyst showed enhanced photoactivity towards IBU degradation compared to commercial TiO2 which was used as for comparative purposes under UV radiation. The activation energy for IBU degradation at 60 ppm was reported using pseudo first order kinetics. Mass spectrometry was used to analyze the photodegradation results.Graphical abstract
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